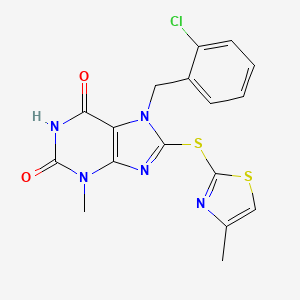
7-(2-chlorobenzyl)-3-methyl-8-((4-methylthiazol-2-yl)thio)-1H-purine-2,6(3H,7H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The chemical class to which this compound belongs, involving thiazolo-pyrimidine derivatives, has been identified for its significant pharmacological activities, suggesting a broad spectrum of potential biological applications. These compounds, recognized for their diverse pharmacological potential, have been synthesized and evaluated for various activities, including anticancer and antibacterial properties (Goyal et al., 2023).
Synthesis Analysis
The synthesis of similar compounds often involves multiple steps, including the use of protecting groups like benzyl protection to avoid undesirable reactions at specific sites of the molecule. For example, thietanyl protection has been employed in the synthesis of 8-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones to overcome challenges in the synthesis process, ensuring the stability of the protective group during nucleophilic substitution reactions (Khaliullin & Shabalina, 2020).
Molecular Structure Analysis
Structural determination of these compounds is commonly achieved using IR, NMR, and mass spectrometry analyses, providing detailed insight into their molecular configurations. These techniques confirm the presence of specific substituents and the overall molecular architecture, essential for understanding the compound's potential interactions and activities (Goyal et al., 2023).
Chemical Reactions and Properties
The reactivity of the thiazolo-pyrimidine derivatives towards various reagents and conditions underscores their chemical versatility. Protective groups play a pivotal role in facilitating specific reactions without compromising other functional groups within the molecule. The ability to undergo controlled reactions is crucial for the synthesis of derivatives with desired pharmacological properties (Khaliullin & Shabalina, 2020).
科学的研究の応用
Synthesis and Derivative Formation
The chemical compound 7-(2-chlorobenzyl)-3-methyl-8-((4-methylthiazol-2-yl)thio)-1H-purine-2,6(3H,7H)-dione, due to its complex structure, is part of a broader class of substances explored for various synthetic and pharmacological applications. A relevant approach involves the synthesis of 3-methylthio-substituted furans, pyrroles, thiophenes, and related derivatives from aryl methyl ketones, highlighting the versatility of sulfur-containing compounds in organic synthesis (Yin et al., 2008). This methodology underscores the compound's role in generating novel structures with potential therapeutic applications.
Pharmacological Exploration
Research into 8-aminoalkyl derivatives of purine-2,6-dione, including structures similar to the compound , has been directed towards discovering new ligands for serotonin receptors, which could have implications in treating psychiatric disorders. Studies have shown that certain derivatives exhibit promising antidepressant and anxiolytic properties in preclinical models, indicating the compound's potential as a scaffold for developing new psychotropic medications (Chłoń-Rzepa et al., 2013).
Immunotherapeutic Potential
Investigations into thiazolo[4,5-d]pyrimidine nucleosides, structurally related to the given compound, have been conducted to assess their immunomodulatory effects. Such studies are critical for understanding how modifications to the purine ring, such as introducing sulfur atoms, impact biological activity and can lead to the development of novel immunotherapeutic agents (Nagahara et al., 1990).
特性
IUPAC Name |
7-[(2-chlorophenyl)methyl]-3-methyl-8-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN5O2S2/c1-9-8-26-17(19-9)27-16-20-13-12(14(24)21-15(25)22(13)2)23(16)7-10-5-3-4-6-11(10)18/h3-6,8H,7H2,1-2H3,(H,21,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKAQGGSFTBNSIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)SC2=NC3=C(N2CC4=CC=CC=C4Cl)C(=O)NC(=O)N3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2-chlorobenzyl)-3-methyl-8-((4-methylthiazol-2-yl)thio)-1H-purine-2,6(3H,7H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

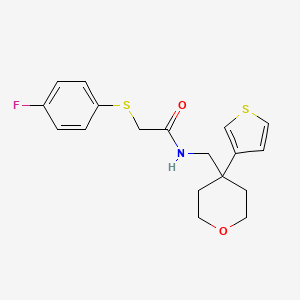
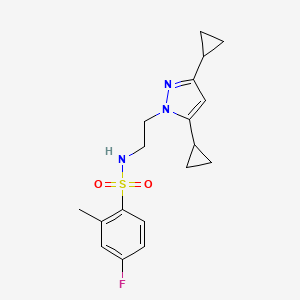
![4-fluoro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2498934.png)
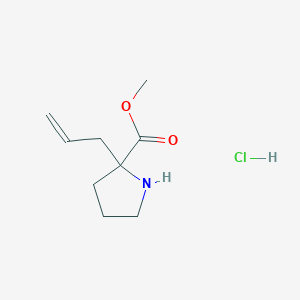
![7-methyl-4-oxo-N-(4-(trifluoromethoxy)phenyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2498936.png)
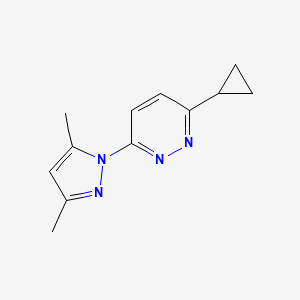
![7-(Benzo[d][1,3]dioxol-5-yl)-2-(3,4-dimethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2498940.png)
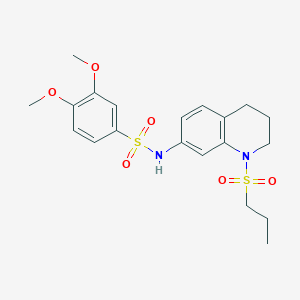
![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-ethoxyacetamide](/img/structure/B2498944.png)
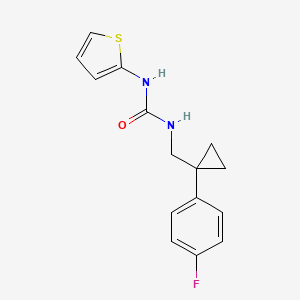
![4-Chloro-N-[1H-indol-3-yl-(3-methoxyphenyl)methyl]benzenesulfonamide](/img/structure/B2498948.png)
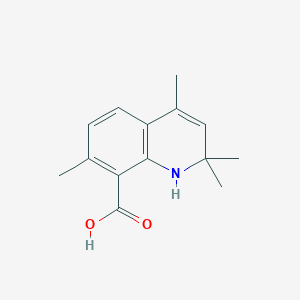
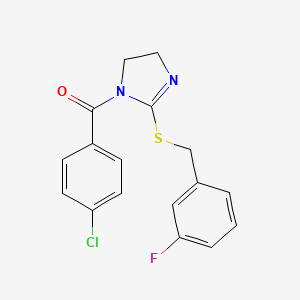
![1,3,6,7-tetramethyl-8-octyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2498953.png)